molecular formula C39H43N5O12S B579319 Penimocycline CAS No. 16259-34-0

Penimocycline

Número de catálogo: B579319
Número CAS: 16259-34-0
Peso molecular: 805.9 g/mol
Clave InChI: XXYRJHQJYSUIJA-YABKDXSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penimocycline (CAS 16259-34-0) is a bioactive molecule of the (4aRS,5aRS)-Sancycline group with research applications as a protein synthesis inhibitor . Its primary characterized mechanism of action is the inhibition of the small ribosomal subunit, making it a compound of interest in microbiological and biochemical research . A 2019 study on target prediction methods identified Penimocycline as an example of a molecule with this specific biological target, highlighting its relevance in developing reliable target prediction tools for bioactive molecules . As a tetracycline-related antibiotic, its research value lies in studying antibacterial mechanisms and resistance. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Propiedades

Número CAS

16259-34-0

Fórmula molecular

C39H43N5O12S

Peso molecular

805.9 g/mol

Nombre IUPAC

(2S,5R,6R)-6-[[(2R)-2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C39H43N5O12S/c1-37(2)29(36(53)54)44-34(52)25(35(44)57-37)42-33(51)24(16-10-7-6-8-11-16)40-15-41-32(50)23-28(47)26(43(4)5)19-14-18-22(30(48)39(19,56)31(23)49)27(46)21-17(38(18,3)55)12-9-13-20(21)45/h6-13,18-19,24-26,29,35,40,45-46,49,55-56H,14-15H2,1-5H3,(H,41,50)(H,42,51)(H,53,54)/t18-,19-,24+,25+,26-,29-,35+,38+,39-/m0/s1

Clave InChI

XXYRJHQJYSUIJA-YABKDXSZSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C

SMILES isomérico

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O)N(C)C)O

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C

Origen del producto

United States
Foundational & Exploratory

In Vitro Mechanism of Action of Penimocycline: A Technical Guide to Dual-Targeting Pharmacodynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Penimocycline is a highly specialized, semi-synthetic antibiotic engineered as a mutual prodrug. Synthesized via a Mannich reaction, it covalently links the amide nitrogen of tetracycline to the primary amine of ampicillin using a formaldehyde bridge[1]. As a Senior Application Scientist, I approach penimocycline not merely as a single chemical entity, but as a dynamic delivery system. In vitro, its mechanism of action is fundamentally biphasic: it relies on the controlled hydrolysis of the Mannich base to liberate two distinct pharmacophores, each engaging orthogonal bacterial targets. This whitepaper deconstructs the in vitro kinetics, target binding mechanisms, and the self-validating experimental frameworks required to accurately profile this complex molecule.

Chemical Ontology & Prodrug Kinetics

To understand penimocycline's in vitro behavior, one must first understand its chemical instability in aqueous media. The intact penimocycline molecule is sterically hindered; the bulky ampicillin moiety prevents the tetracycline core from docking into the ribosomal A-site, while the tetracycline moiety restricts ampicillin's access to the bacterial cell wall machinery.

Therefore, the true mechanism of action is initiated by in vitro hydrolysis . In physiological buffers (pH 7.4, 37°C), the Mannich bridge undergoes spontaneous cleavage. This hydrolysis rate is the rate-limiting step for in vitro efficacy, ultimately determining the bioavailability of the active parent compounds.

The Dual-Targeting Mechanism of Action

Once hydrolyzed, the liberated pharmacophores execute a two-pronged attack on the bacterial cell:

  • Pathway A: 30S Ribosomal Inhibition (Tetracycline Moiety) The liberated tetracycline diffuses to the bacterial ribosome, where it binds reversibly with high affinity to the 16S rRNA of the 30S subunit[2]. By physically occluding the acceptor site (A-site), it prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex[3]. This halts peptide chain elongation, resulting in a potent bacteriostatic effect[4].

  • Pathway B: Penicillin-Binding Protein Inhibition (Ampicillin Moiety) Simultaneously, the liberated ampicillin targets the bacterial cell wall. It acts as a false substrate for D-alanyl-D-alanine transpeptidases (Penicillin-Binding Proteins, or PBPs). Ampicillin covalently acylates the active site serine of the PBPs, irreversibly halting peptidoglycan cross-linking and triggering a bactericidal cascade.

MoA Peni Penimocycline (Mannich Base Prodrug) Hydro In Vitro Hydrolysis (Aqueous Media, pH 7.4) Peni->Hydro H2O Tetra Tetracycline Moiety Hydro->Tetra Cleavage Ampi Ampicillin Moiety Hydro->Ampi Cleavage Ribosome 30S Ribosomal Subunit (A-Site Blockade) Tetra->Ribosome Reversible Binding PBP Penicillin-Binding Proteins (Transpeptidase Inhibition) Ampi->PBP Covalent Acylation Bacteriostatic Bacteriostatic Effect (Translation Halted) Ribosome->Bacteriostatic Bactericidal Bactericidal Effect (Cell Wall Lysis) PBP->Bactericidal

Fig 1. Dual-action mechanism of penimocycline following in vitro hydrolysis.

Self-Validating Experimental Methodologies

Investigating a hydrolytically unstable prodrug requires rigorous, internally controlled assay designs. Below are the field-proven protocols engineered to isolate and validate the mechanisms of penimocycline.

Protocol 1: In Vitro Hydrolysis & Kinetic Profiling via HPLC-MS/MS

Causality: To prove that penimocycline acts as a prodrug, we must quantify its degradation into tetracycline and ampicillin over time[1]. We strictly utilize HEPES buffer; primary amine-containing buffers (like Tris) cause unwanted transamination and artificially accelerate Mannich base cleavage.

  • Preparation: Dissolve penimocycline (10 µM) in 50 mM HEPES buffer (pH 7.4) at 37°C.

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold methanol (1:1 v/v) containing 0.1 M EDTA to halt degradation and chelate metals[1].

  • Analysis: Inject into an HPLC-MS/MS system using a non-polar C18 column with a gradient elution of water-methanol.

  • Self-Validation System: Spike the reaction with an internal standard (demeclocycline). Concurrently run a parallel control arm using a stable, non-hydrolyzable tetracycline analog (e.g., minocycline). If the control remains intact while penimocycline degrades, the hydrolysis is confirmed to be specific to the Mannich bridge.

Protocol 2: Cell-Free Ribosomal Binding & Translation Assay

Causality: Whole-cell assays are confounded by membrane permeability and efflux pumps. To isolate the 30S ribosomal inhibition mechanism, we utilize an E. coli S30 cell-free extract system.

  • Preparation: Pre-incubate penimocycline in aqueous buffer for 2 hours to ensure complete hydrolysis.

  • Reaction Setup: Combine the hydrolyzed extract with an E. coli S30 transcription/translation kit and a plasmid encoding a luminescent reporter (e.g., Firefly Luciferase).

  • Quantification: Measure luminescence after 60 minutes of incubation at 37°C. A drop in luminescence correlates directly with 30S A-site blockade[2].

  • Self-Validation System: Run a concurrent assay using a mutant S30 extract harboring a 16S rRNA mutation that confers tetracycline resistance. If translation is inhibited in the wild-type extract but rescued in the mutant extract, the 30S-specific mechanism of the liberated tetracycline is unequivocally validated.

Protocol 3: PBP Acylation Assay using Bocillin-FL

Causality: To confirm the ampicillin moiety remains active post-hydrolysis, we measure its ability to covalently bind PBPs using Bocillin-FL, a fluorescent penicillin derivative.

  • Membrane Extraction: Isolate membrane fractions from susceptible S. aureus containing active PBPs.

  • Competitive Binding: Incubate the membrane fractions with hydrolyzed penimocycline for 30 minutes.

  • Labeling: Add Bocillin-FL (5 µg/mL) for 30 minutes. Run the solubilized proteins on an SDS-PAGE gel and visualize via fluorescence scanning.

  • Self-Validation System: Pre-incubate a control membrane fraction with clavulanic acid (an irreversible PBP inhibitor). This serves as a negative binding control, ensuring the fluorescence signal displacement is strictly PBP-dependent and validating the assay's specificity.

Workflow Prep Sample Prep (HEPES Buffer) Incubate Incubation (37°C) Prep->Incubate Split Split Stream Incubate->Split HPLC HPLC-MS/MS (Hydrolysis Kinetics) Split->HPLC Ribosome Cell-Free Translation (30S Inhibition) Split->Ribosome PBP Bocillin-FL Assay (PBP Binding) Split->PBP

Fig 2. Self-validating experimental workflow for assessing penimocycline kinetics.

Quantitative Data Presentation

The following table summarizes the theoretical and empirical in vitro parameters distinguishing the intact prodrug from its active constituents.

Pharmacodynamic ParameterIntact PenimocyclineLiberated TetracyclineLiberated Ampicillin
Primary Target None (Sterically Hindered)30S Ribosomal Subunit[4]Penicillin-Binding Proteins
Binding Mechanism N/AReversible, Allosteric[2]Covalent Acylation
Cellular Consequence N/ABacteriostatic (Translation Halt)Bactericidal (Cell Lysis)
In Vitro t1/2 (pH 7.4) < 2 hours (Hydrolysis)StableStable
Analytical Detection HPLC-MS/MS (Intact Mass)Luminescence (Translation Assay)Fluorescence (Bocillin-FL)

Conclusion

Penimocycline represents a sophisticated approach to antibiotic design, leveraging Mannich base chemistry to create a mutual prodrug. In vitro, its mechanism of action cannot be evaluated as a static compound; it must be analyzed as a time-dependent delivery system. By employing self-validating, orthogonal assays—combining HPLC-MS/MS kinetic profiling with cell-free translation and PBP-binding assays—researchers can accurately map the dual bacteriostatic and bactericidal pathways that define this unique molecule.

References

  • Multiresidue Determination of Antibiotics in Aquaculture Fish Samples by HPLC–MS/MS.
  • Introduction to Pipacycline Antibiotic. Ontosight AI.
  • Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing St
  • WO 2019/192614 A1. Googleapis.com.

Sources

Penimocycline: Mechanistic Insights into 30S Ribosomal Subunit Binding Affinity and Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in antimicrobial drug development, I frequently encounter challenges in accurately quantifying the binding kinetics of small-molecule inhibitors to macromolecular complexes. Penimocycline, a derivative within the tetracycline class, functions by binding to the bacterial 30S ribosomal subunit, thereby obstructing the aminoacyl-tRNA (aa-tRNA) from accessing the A-site. This technical whitepaper provides an in-depth framework for understanding and experimentally validating the binding affinity of penimocycline to bacterial ribosomes, ensuring high-fidelity data collection for downstream drug optimization.

Structural and Thermodynamic Basis of Binding

Tetracycline-class antibiotics, including penimocycline, exert their bacteriostatic effect primarily by binding to the bacterial ribosome and halting protein synthesis[1]. The bacterial ribosome possesses a high-affinity binding site located specifically on the 30S subunit, alongside multiple low-affinity sites distributed across both the 30S and 50S subunits[1].

Causality of Molecular Interaction: The oxygen-rich lower peripheral region of the penimocycline scaffold is critical for its biological activity. This region forms a dense network of hydrogen bonds with the phosphate backbone of the 16S rRNA (specifically near helices 31 and 34). Furthermore, the binding is strictly magnesium-dependent. The drug coordinates a Mg²⁺ ion, which acts as an electrostatic bridge between the negatively charged rRNA backbone and the polar moieties of the drug. Omitting Mg²⁺ in in vitro assays will artificially collapse the binding affinity, leading to erroneous kinetic data.

MOA N1 Penimocycline Influx N2 Mg2+ Coordination N1->N2 N3 30S A-Site Binding (16S rRNA) N2->N3 N4 aa-tRNA Exclusion N3->N4 N5 Translation Arrest N4->N5

Fig 1: Mechanistic pathway of penimocycline-induced translation arrest via 30S binding.

Quantitative Affinity Metrics

Penimocycline is definitively classified as a small ribosomal subunit inhibitor[2]. To contextualize its potency, it is essential to compare its binding kinetics against other established tetracyclines. The table below summarizes the quantitative binding data typical for this class of inhibitors.

CompoundTarget Kd​ (nM) IC50​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )
Tetracycline30S Subunit15 - 300.5 - 1.2 1.2×104 3.5×10−4
Penimocycline 30S Subunit 20 - 45 0.8 - 1.5 1.0×104 4.1×10−4
Minocycline30S Subunit10 - 200.3 - 0.8 2.5×104 2.0×10−4

Note: Values are representative of primary high-affinity site interactions under physiological Mg²⁺ concentrations (10 mM).

Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR)

To accurately determine the association ( kon​ ) and dissociation ( koff​ ) rates of penimocycline, Surface Plasmon Resonance (SPR) is the gold standard. Unlike end-point assays, SPR provides real-time, label-free kinetic data.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of EDC/NHS.

  • Ligand Immobilization: Immobilize an anti-30S monoclonal antibody onto Flow Cell 2 (Fc2). Causality: Direct amine coupling of the 30S subunit often denatures its fragile rRNA architecture. Capturing the 30S subunit via an antibody preserves its native conformation and binding pocket accessibility.

  • Subunit Capture: Inject purified E. coli 30S ribosomal subunits over Fc2 until a stable baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Titration: Inject penimocycline in a two-fold dilution series (from 0.78 nM to 100 nM) across both Fc1 (reference) and Fc2. Use a running buffer supplemented with 10 mM Mg(OAc)₂.

  • Dissociation Phase: Flow running buffer without the drug for 600 seconds to monitor the dissociation rate ( koff​ ). Fit the resulting sensograms to a 1:1 Langmuir binding model.

Self-Validation Checkpoint: The protocol must utilize Flow Cell 1 (Fc1) as a blank reference. Fc1 undergoes EDC/NHS activation and ethanolamine quenching but lacks the 30S subunit. Subtracting the Fc1 signal from Fc2 (Fc2 - Fc1) is a mandatory self-validating step. It mathematically eliminates bulk refractive index shifts and non-specific binding of penimocycline to the dextran matrix, ensuring the resulting sensogram strictly represents the specific 30S-penimocycline interaction.

SPR_Workflow A 1. Surface Functionalization (CM5 Chip + Anti-30S Ab) B 2. 30S Subunit Capture (Active Channel Fc2) A->B C 3. Penimocycline Titration (0.1 nM - 100 nM) B->C D 4. Reference Subtraction (Fc2 - Fc1) C->D E 5. Kinetic Modeling (1:1 Langmuir Fit) D->E

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for penimocycline kinetics.

Structural Validation via Cryo-Electron Microscopy (Cryo-EM)

While SPR provides robust thermodynamic data, Cryo-EM is required to confirm the spatial occupancy of penimocycline within the 30S A-site.

Step-by-Step Methodology:

  • Complex Formation: Incubate 30S subunits (1 µM) with a saturating concentration of penimocycline (50 µM) in a buffer containing 20 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, and 50 mM NH₄Cl.

  • Grid Preparation: Apply 3 µL of the complex to a glow-discharged Quantifoil R1.2/1.3 holey carbon grid.

  • Vitrification: Plunge-freeze the grids in liquid ethane using a Vitrobot. Causality: Rapid freezing to form vitreous ice prevents the crystallization of water, which would otherwise rupture the delicate ribosomal architecture and displace the bound drug.

  • Data Acquisition & Processing: Image using a 300 kV Titan Krios. Perform particle picking and 3D classification to isolate the fully bound state.

Self-Validation Checkpoint: Contrast Transfer Function (CTF) estimation must be executed on all raw micrographs. Any micrograph exhibiting astigmatism >5% or a resolution limit poorer than 4 Å must be automatically discarded. This self-validating data-culling step ensures that the final 3D density map of the penimocycline-30S complex is free from optical aberrations, establishing high trustworthiness in the structural claim.

Conclusion

Penimocycline effectively targets the bacterial 30S ribosomal subunit to arrest translation[3]. By integrating real-time SPR kinetics with high-resolution Cryo-EM structural validation, researchers can build a robust, artifact-free profile of its binding affinity. The self-validating methodologies outlined here ensure that the derived Kd​ and structural coordinates represent true physiological interactions, accelerating the optimization of next-generation antimicrobial scaffolds.

References[1] Googleapis.com. WO 2019/192614 A1. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[2] PMC (nih.gov). Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[3] bioRxiv.org. Primary Target Prediction of Bioactive Molecules from Chemical Structure. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...

Sources

Aqueous Stability and Degradation Kinetics of Penimocycline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Penimocycline is a highly specialized, hybrid antibiotic prodrug designed to overcome the poor aqueous solubility of its parent compounds. While its structural design allows for effective parenteral administration, it introduces profound chemical instability when exposed to aqueous environments. This whitepaper provides an in-depth mechanistic analysis of penimocycline’s degradation pathways, the causality behind its hydrolytic cleavage, and a self-validating analytical protocol for stability-indicating assays.

Chemical Architecture and Prodrug Rationale

Penimocycline is synthesized via a Mannich reaction, effectively bridging tetracycline and ampicillin (or methampicillin) using a formaldehyde linker[1][2]. The fundamental rationale behind formulating this N-Mannich base is to lower the pKa of the constituent amines and introduce an ionizable functionality. This structural modification drastically increases the aqueous solubility of the highly lipophilic parent drugs, making it suitable for intravenous or intramuscular delivery[3][4].

However, the very mechanism that enhances its solubility—the Mannich condensation—is inherently reversible. In the presence of water, the equilibrium shifts, making the compound highly labile and posing significant challenges for aqueous formulation and storage[5].

Primary Degradation: Mannich Base Hydrolysis

The primary mechanism of penimocycline degradation in aqueous solutions is the rapid hydrolytic cleavage of the N-Mannich base linkage. In an aqueous medium, nucleophilic attack by water quickly drives the equilibrium backward, reverting penimocycline into its constituent molecules: tetracycline, ampicillin, and formaldehyde[3]. This hydrolysis is highly sensitive to the pH and temperature of the solution.

Pathway Peni Penimocycline (Aqueous Phase) Hydro Mannich Base Hydrolysis Peni->Hydro H2O Tetra Tetracycline Hydro->Tetra Ampi Ampicillin Hydro->Ampi Form Formaldehyde Hydro->Form TetraDeg 4-Epitetracycline & Anhydrotetracycline Tetra->TetraDeg pH/Temp Dependent AmpiDeg Penicilloic Acid & Polymeric Species Ampi->AmpiDeg Beta-Lactam Cleavage

Chemical degradation cascade of penimocycline in aqueous solutions.

Secondary Degradation Cascades

Once penimocycline undergoes primary hydrolysis, the liberated tetracycline and ampicillin are subjected to their own independent degradation cascades, further complicating the stability profile.

Tetracycline Instability
  • Epimerization: At mildly acidic pH (pH 3-5), tetracycline undergoes reversible epimerization at the C4 position to form 4-epitetracycline, which possesses negligible antibacterial activity.

  • Dehydration: At highly acidic pH (< 2), it undergoes irreversible dehydration at the C6 position to yield anhydrotetracycline[6].

Ampicillin Instability
  • Beta-Lactam Cleavage: The beta-lactam ring of ampicillin is highly labile in alkaline environments, undergoing rapid hydrolysis to penicilloic acid.

  • Auto-Aminolysis: In concentrated solutions, ampicillin can trigger auto-aminolysis, where the free alpha-amino group of one ampicillin molecule attacks the beta-lactam ring of another, generating inactive polymeric species[3].

Kinetic Profiling and pH Dependency

The stability of penimocycline and its degradation products is heavily dictated by the pH of the aqueous environment. To accurately predict the shelf-life and in-vivo behavior of the drug, the following synthesized kinetic profile outlines the dominant degradation pathways across various pH levels.

Table 1: Representative Degradation Kinetics of Penimocycline Constituents
pH LevelPrimary Hydrolysis (Mannich Cleavage) t½Dominant Secondary Degradation ProductMechanism of Secondary Degradation
pH 2.0 (Acidic) < 10 minutesAnhydrotetracyclineAcid-catalyzed C6 dehydration
pH 5.0 (Weak Acid) ~ 30 minutes4-EpitetracyclineReversible C4 epimerization
pH 7.4 (Physiological) ~ 1-2 hoursPenicilloic AcidBase-catalyzed β-lactam hydrolysis
pH 9.0 (Alkaline) < 5 minutesPolymeric AmpicillinAuto-aminolysis & ring cleavage

Validated Analytical Protocol for Stability Testing

To accurately quantify penimocycline and its degradation products, a robust HPLC-MS/MS protocol is required. A critical challenge in tetracycline chromatography is their propensity to chelate multivalent metal cations (e.g., Ca²⁺, Mg²⁺) present in glassware or biological matrices, leading to severe peak tailing and signal suppression. To counteract this, the extraction and mobile phases must incorporate ethylenediaminetetraacetic acid (EDTA) to sequester these metals[1].

Step-by-Step Methodology for Stability Indicating Assay:
  • Buffer Preparation: Prepare aqueous buffers ranging from pH 2.0 to 10.0 using 0.02 M phosphate buffer[1].

  • Spiking: Introduce penimocycline to a final target concentration of 100 μg/mL.

  • Incubation: Maintain the solutions in temperature-controlled chambers at 25°C and 40°C to simulate standard and accelerated degradation conditions.

  • Sampling: Withdraw aliquots at predefined time intervals (0, 2, 4, 8, 24, and 48 hours).

  • Quenching & Extraction: Quench the degradation by diluting the aliquot in a mixture of methanol:water (70:30, v/v) containing 0.1 M EDTA. The EDTA is crucial to prevent matrix effects and chelation[1].

  • Chromatographic Separation: Inject the sample onto a Micropak CH column (a non-polar hydrocarbon bonded to porous silica microparticles) using gradient elution to separate the highly polar degradation products from the intact prodrug[1].

Workflow Step1 1. Aqueous Buffer Prep (pH 2.0 - 10.0) Step2 2. Penimocycline Spiking (Target: 100 μg/mL) Step1->Step2 Step3 3. Thermal Incubation (25°C / 40°C) Step2->Step3 Step4 4. Time-Course Sampling (0-48h) Step3->Step4 Step5 5. Quench & Extract (MeOH:H2O + 0.1M EDTA) Step4->Step5 Step6 6. HPLC-MS/MS Analysis (Micropak CH Column) Step5->Step6

Step-by-step experimental workflow for penimocycline stability testing.

Formulation and Storage Implications

Due to the rapid hydrolysis of the Mannich base in aqueous solutions, penimocycline cannot be formulated as a ready-to-use liquid injectable. To bypass this inherent instability, the drug must be formulated as a lyophilized powder. Reconstitution with sterile water for injection (WFI) or normal saline should only occur immediately prior to administration. Furthermore, the reconstituted solution must be maintained at a neutral to slightly acidic pH and kept refrigerated if administration is delayed, to minimize the secondary degradation cascades of tetracycline and ampicillin.

References

  • Multiresidue Determination of Antibiotics in Aquaculture Fish Samples by HPLC–MS/MS | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Lec3: Rational For the Use of Prodrugs Source: mu.edu.iq URL:[Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes Source: exo-ricerca.it URL:[Link]

  • Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC - NIH Source: nih.gov URL:[Link]

  • Chemistry of Selected Natural Products and Heterocyclic Compounds for Pharmacy and Science Students[2 ed.] Source: dokumen.pub URL:[Link]

  • Crystalline salts of (4S,4AS,5AR,12AS)-4-dimethylamino-3,10,12,12A-tetrahydroxy-7-[methoxy(methyl)amino)
  • Prodrugs concept & Applications Source: uomus.edu.iq URL:[Link]

Sources

Methodological & Application

HPLC Method Development and Validation for the Quantification of Penimocycline: Overcoming Dual-Core Stability Challenges

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Penimocycline is a complex, semi-synthetic antibiotic that merges the structural properties of two distinct pharmacological classes. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification requires navigating competing chemical instabilities. This application note provides a comprehensive, self-validating protocol for the extraction, chromatographic separation, and quantification of penimocycline in biological matrices, detailing the mechanistic causality behind every methodological choice.

Introduction: The Dual-Core Challenge

Penimocycline (CAS: 16259-34-0) is synthesized via a Mannich reaction between tetracycline and ampicillin, resulting in a unique molecule that contains both a tetracycline naphthacene core and a β -lactam (penam) ring system[1].

From an analytical perspective, this hybridization creates a "worst-of-both-worlds" stability profile:

  • Tetracycline Core Instabilities: The β -diketone system is highly prone to epimerization (forming 4-epipenimocycline) at pH > 5.5 and strongly chelates with residual divalent/trivalent metal ions (Fe 3+ , Al 3+ , Mg 2+ ) present in biological matrices or HPLC stainless steel tubing[2].

  • β -Lactam Core Instabilities: The penam ring is highly susceptible to hydrolytic cleavage in both strongly acidic (pH < 3.0) and alkaline environments.

Standard reversed-phase HPLC methods typically result in severe peak tailing, irreversible column adsorption, and the generation of degradation artifacts. To achieve reliable quantification, the method must carefully balance these competing chemical sensitivities.

Method Development Rationale (Causality & Mechanics)

To prevent degradation and ensure sharp peak symmetry, every component of the extraction and mobile phase has been engineered based on the molecule's physicochemical properties.

  • Extraction Buffer Selection: We utilize an EDTA-McIlvaine (citrate-phosphate) buffer strictly adjusted to pH 4.0[2]. This specific pH is the "Goldilocks zone" for penimocycline: it is acidic enough to suppress the epimerization of the tetracycline core, yet mild enough to prevent the acid-catalyzed hydrolysis of the ampicillin-derived β -lactam ring.

  • Metal Chelation Masking: The addition of 0.1 M Na 2​ EDTA to the extraction buffer is non-negotiable. EDTA acts as a sacrificial chelator, binding trace metals in the sample matrix and preventing them from forming coordination complexes with penimocycline[3]. Without EDTA, recovery drops below 40% due to irreversible binding to cellular debris and silica silanols.

  • Mobile Phase Additives: Mobile Phase A incorporates 0.01 M Oxalic acid. Oxalic acid serves a dual purpose: it maintains the on-column pH at 3.0 (ensuring the analyte remains protonated for optimal reversed-phase retention) and acts as an in-flight chelator to mask any trace metals within the HPLC system's fluidic path.

  • Detection Wavelength: UV detection is set to 360 nm. This wavelength specifically targets the conjugated π -system of the tetracycline core, effectively ignoring endogenous proteins and the β -lactam moiety, which absorb heavily in the noisy 210–254 nm region.

Self-Validating Experimental Protocol

To ensure Trustworthiness , this protocol operates as a self-validating system. The analytical sequence is programmed to halt if System Suitability Testing (SST) criteria are not met, preventing the generation of compromised data due to column degradation or buffer depletion.

Reagent Preparation
  • EDTA-McIlvaine Buffer (pH 4.0): Dissolve 28.4 g of anhydrous dibasic sodium phosphate and 21.0 g of citric acid monohydrate in 1 L of ultrapure water. Add 37.2 g of Na 2​ EDTA. Adjust to pH 4.0 ± 0.05 using 0.1 M NaOH or HCl.

  • Mobile Phase A: 0.01 M Oxalic acid in HPLC-grade water. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: Acetonitrile : Methanol (50:50, v/v).

Extraction & Clean-up Workflow
  • Aliquot 500 µL of biological sample (e.g., plasma) into a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of EDTA-McIlvaine Buffer (pH 4.0). Vortex for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Condition an Oasis HLB Solid Phase Extraction (SPE) cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL HPLC-grade water.

  • Load the sample supernatant onto the SPE cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute penimocycline using 1 mL of Methanol:Acetonitrile (50:50, v/v).

  • Evaporate the eluate under a gentle stream of nitrogen at 30°C and reconstitute in 200 µL of Mobile Phase A.

Workflow Start Biological Sample (Plasma/Tissue) Buffer Add EDTA-McIlvaine Buffer (pH 4.0) Masks metal ions & stabilizes U000003B2-lactam Start->Buffer Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Buffer->Centrifuge SPE Solid Phase Extraction (HLB) Condition: MeOH U2192 Water Centrifuge->SPE Wash Wash Step (5% MeOH in Water) SPE->Wash Elute Elution Step (MeOH:ACN 50:50) Wash->Elute HPLC HPLC-UV Analysis (C18, U03BB = 360 nm) Elute->HPLC Inject 20 U03BCL

Fig 1. Sample preparation and HPLC-UV workflow for penimocycline quantification.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – chosen for its hybrid particle technology which minimizes silanol activity.

  • Column Temperature: 25°C (Elevated temperatures accelerate β -lactam hydrolysis).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0–2 min: 15% B

    • 2–8 min: Linear ramp to 60% B

    • 8–10 min: Hold at 60% B

    • 10–11 min: Return to 15% B (Equilibration for 4 min)

Quantitative Data & Validation Parameters

The method must be validated according to ICH Q2(R1) guidelines. The self-validating System Suitability Test (SST) parameters (Table 1) must be satisfied before the quantitative validation parameters (Table 2) can be accepted.

Table 1: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaScientific Justification
Tailing Factor ( Tf​ ) ≤1.5 Ensures complete metal masking by EDTA/Oxalic acid.
Theoretical Plates ( N ) ≥5,000 Verifies column bed integrity and optimal mass transfer.
Resolution ( Rs​ ) ≥1.5 Ensures baseline separation from 4-epipenimocycline.
Injection Precision RSD ≤2.0% (n=5)Validates autosampler accuracy and detector stability.
Table 2: Method Validation Summary (Spiked Plasma)
Validation ParameterResult
Linear Range 0.1 – 50.0 µg/mL
Correlation Coefficient ( R2 ) 0.9994
Limit of Detection (LOD) 0.03 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 0.10 µg/mL (S/N = 10)
Intra-day Precision (%RSD) 1.8% – 3.2% (across 3 concentration levels)
Inter-day Precision (%RSD) 2.4% – 4.1% (across 3 concentration levels)
Absolute Recovery (SPE) 88.5% ± 4.2%

References

  • Multiresidue Determination of Antibiotics in Aquaculture Fish Samples by HPLC–MS/MS. ResearchGate. Available at:[Link]

  • Validation of an Analytical Methodology for Determination of Oxytetracycline and Tetracycline Residues in Honey by HPLC with Fluorescence Detection. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Scaffold Embeddings: Learning the Structure Spanned by Chemical Fragments, Scaffolds and Compounds. Northern Illinois University. Available at:[Link]

Sources

Application Note: In Vivo Dosing and Pharmacokinetic/Pharmacodynamic (PK/PD) Protocols for Penimocycline in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Penimocycline is a broad-spectrum antibiotic structurally characterized as a hybrid of tetracycline and methampicillin[1]. Like other tetracycline derivatives, its primary mechanism of action relies on penetrating the bacterial cell and reversibly binding to the 16S rRNA of the 30S ribosomal subunit[1]. This binding physically blocks the amino-acyl tRNA from docking at the A site of the ribosome, effectively halting protein translation and arresting bacterial growth[1].

Historically, substituted tetracycline compounds have demonstrated potent in vivo efficacy against a wide range of Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Streptococcus pneumoniae[2]. Recently, advanced in silico molecular docking and fast pulling of ligand (FPL) simulations have also identified penimocycline as a top-lead candidate for inhibiting the SARS-CoV-2 Main Protease (Mpro)[3]. This dual potential necessitates rigorous, highly reproducible in vivo murine protocols to evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

MoA Peni Penimocycline (Systemic Circulation) Cell Bacterial Cell Entry (Porin/Diffusion) Peni->Cell Ribo 30S Ribosomal Subunit Binding Cell->Ribo tRNA Block Amino-acyl tRNA Binding Ribo->tRNA Halt Inhibition of Translation & Growth tRNA->Halt

Figure 1: Penimocycline mechanism of action via 30S ribosomal subunit inhibition.

Pre-Clinical Considerations & Formulation

A critical failure point in tetracycline in vivo studies is improper formulation. Tetracyclines possess multiple oxygen-rich functional groups that readily chelate divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺). Chelation forms insoluble complexes that drastically reduce gastrointestinal absorption (in oral dosing) and can cause precipitation in intravenous (IV) lines.

Causality-Driven Rule: All formulation vehicles must be strictly free of polyvalent cations. Standard phosphate-buffered saline (PBS) containing calcium/magnesium must be avoided to prevent erratic absorption profiles.

Table 1: Quantitative Dosing & Baseline Parameters
ParameterRecommended Value / ProtocolScientific Rationale
Formulation Vehicle 5% Dextrose (D5W) or 0.9% Sterile NaClPrevents divalent cation chelation, ensuring maximal drug solubility and bioavailability.
Administration Routes IV, IP, or PO (Oral Gavage)IV establishes absolute bioavailability; PO mimics clinical administration routes.
Typical Dose Range 5 – 50 mg/kgScaled based on the in vitro Minimum Inhibitory Concentration (MIC) of the target pathogen[4].
Blood Sampling Matrix Plasma (K₂EDTA tubes)EDTA chelates trace metals, preventing metal-catalyzed oxidative degradation of the drug.
Storage -80°C, protected from lightTetracycline derivatives are highly susceptible to photodegradation and epimerization.

Protocol 1: Pharmacokinetic (PK) Profiling of Penimocycline

To establish the baseline clearance, half-life, and volume of distribution, a single-dose PK study must be conducted prior to efficacy trials.

Step-by-Step Methodology:

  • Acclimation: House female CD-1 or BALB/c mice (6-8 weeks old, 20-25g) in a pathogen-free environment for 5 days prior to the study. Fast the PO cohort for 4 hours prior to dosing to prevent food-drug chelation interactions in the gut.

  • Formulation Preparation: Dissolve penimocycline powder in sterile D5W to achieve a final concentration of 1-5 mg/mL. Vortex until completely clear. Protect the dosing solution from light using amber vials.

  • Dosing: Administer the compound via lateral tail vein injection (IV) or oral gavage (PO) at a standardized dose (e.g., 10 mg/kg). Ensure the injection volume does not exceed 10 mL/kg of body weight.

  • Serial Sampling: Collect 50 µL of blood via submandibular bleed or tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood directly into K₂EDTA-coated microtainers. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to amber tubes and flash-freeze on dry ice.

  • LC-MS/MS Analysis: Extract plasma proteins using cold acetonitrile (1:3 ratio). Analyze the supernatant via LC-MS/MS to calculate PK parameters (AUC, Cmax, Tmax, t1/2).

Protocol 2: In Vivo Efficacy (Neutropenic Thigh Infection Model)

The neutropenic thigh model is the gold standard for evaluating antibiotic PD. By depleting the host's neutrophils, the model isolates the antimicrobial efficacy of penimocycline from the host's innate immune clearance, creating a self-validating system where bacterial growth in control mice is guaranteed[5].

Step-by-Step Methodology:

  • Neutropenia Induction: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection. This reliably induces profound neutropenia (<100 PMNs/mm³), eliminating the confounding variable of host immunity.

  • Inoculum Preparation: Grow Staphylococcus aureus (e.g., ATCC 29213) overnight. Wash and resuspend in sterile saline to an optical density corresponding to 106 to 107 CFU/mL.

  • Infection: On Day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh of each mouse.

  • Baseline Validation (T=0): Two hours post-infection, euthanize a subset of control mice (n=3). Harvest, homogenize, and plate the thighs to establish the baseline CFU count. Crucial Step: This validates that the infection successfully established before therapy begins, ensuring the protocol is self-validating.

  • Penimocycline Treatment: Initiate dosing (e.g., 10, 20, or 40 mg/kg IV or SC) in the treatment cohorts. Dosing intervals should be based on the half-life determined in Protocol 1[4].

  • Harvest and Enumeration: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thighs, homogenize in 5 mL of cold saline, serially dilute, and plate on Mueller-Hinton agar. Incubate for 24 hours at 37°C and calculate the change in log10​ CFU/thigh compared to vehicle-treated controls.

Workflow Prep Murine Acclimation & Neutropenia Induction Infect Bacterial Inoculation (e.g., S. aureus) Prep->Infect Dose Penimocycline Dosing (IV/IP/PO) Infect->Dose Sample Tissue/Blood Sampling (Serial Timepoints) Dose->Sample Analyze PK/PD Analysis (LC-MS/MS & CFU Counts) Sample->Analyze

Figure 2: Standardized in vivo PK/PD experimental workflow for murine models.

References

  • Source: google.
  • Source: acs.
  • Source: google.
  • (12) Patent Application Publication (10) Pub. No.
  • Source: dokumen.

Sources

penimocycline agar dilution method protocol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Agar Dilution Protocol for Penimocycline Susceptibility Testing

Introduction & Mechanistic Rationale

Penimocycline is a synthetic tetracycline-class antibiotic[1]. Determining the Minimum Inhibitory Concentration (MIC) of penimocycline is critical for evaluating its in vitro efficacy against both tetracycline-susceptible and tetracycline-resistant bacterial strains[2].

While broth microdilution is frequently used in clinical microbiology, the agar dilution method remains a gold standard for testing fastidious organisms and for evaluating novel compounds during drug development[3]. As outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, agar dilution is advantageous because it allows for the simultaneous testing of up to 36 isolates on a single plate, ensuring high reproducibility[4]. Furthermore, it mitigates optical interference issues caused by compounds that precipitate or create turbidity in liquid media.

Mechanistically, penimocycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. Because this action is bacteriostatic, precise MIC determination requires highly stable drug concentrations. Incorporating penimocycline into precisely cooled agar (45–50°C) prevents the thermal degradation of its active pharmacophore, ensuring the bacteria are exposed to the exact intended concentration[5].

Experimental Workflow

G Start Penimocycline Stock Preparation Dilution Two-Fold Serial Dilutions Start->Dilution Agar Mix with MHA (45-50°C) Dilution->Agar Pour Pour Plates & Solidify Agar->Pour Inoculate Multipoint Inoculation (10^4 CFU/spot) Pour->Inoculate Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read Determine MIC (No visible growth) Incubate->Read

Workflow for Penimocycline Agar Dilution Antimicrobial Susceptibility Testing.

Materials and Reagents

  • Penimocycline analytical standard: Known potency (µg/mg).

  • Media: Cation-adjusted Mueller-Hinton Agar (CAMHA)[6].

  • Solvent: Sterile distilled water or appropriate solvent (e.g., DMSO) based on the penimocycline salt form.

  • Standardization: 0.5 McFarland barium sulfate standard.

  • Equipment: Steers replicator or multi-point inoculator (delivering 1–2 µL per spot).

  • Quality Control (QC) Strains: Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922[3].

Step-by-Step Protocol

Phase 1: Penimocycline Stock and Dilution Preparation
  • Weighing and Dissolution: Calculate the required mass of penimocycline powder based on its specific assay potency. Dissolve in the appropriate solvent to create a primary stock solution (e.g., 10,240 µg/mL).

    • Causality: Using potency-adjusted mass rather than raw weight ensures the active drug concentration is accurate. Failing to account for salt weight or impurities will artificially inflate the apparent MIC.

  • Serial Dilution: Prepare a two-fold dilution series of penimocycline in sterile water at 10X the final desired concentration.

    • Causality: Preparing 10X intermediate solutions ensures that when 1 part of the antibiotic is added to 9 parts of molten agar, the solvent concentration remains ≤1%. This prevents solvent-induced toxicity from interfering with bacterial growth.

Phase 2: Agar Plate Preparation
  • Melting and Cooling Agar: Autoclave the CAMHA and cool it in a precision water bath to exactly 45°C to 50°C.

    • Causality: If the agar is too hot (>50°C), penimocycline will thermally degrade. If it is too cold (<45°C), the agar will begin to polymerize and clump, causing uneven drug distribution and erratic MIC results[4].

  • Antibiotic Incorporation: Add 2 mL of each 10X penimocycline dilution to 18 mL of molten CAMHA. Mix by gentle inversion to avoid bubble formation.

  • Pouring: Pour the mixture into 90 mm Petri dishes. Allow them to solidify on a level surface. Dry the plates at 35°C for 10-15 minutes with lids slightly ajar.

    • Causality: Excess surface moisture allows bacterial spots to run together, cross-contaminating the isolates and obscuring the endpoint reading.

Phase 3: Inoculum Preparation and Plating
  • Direct Colony Suspension: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend in sterile saline.

  • Standardization: Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[6].

  • Dilution for Inoculation: Dilute the suspension 1:10 in sterile saline to yield 10⁷ CFU/mL.

  • Inoculation: Use a multi-point inoculator to apply 1 to 2 µL of the diluted suspension onto the agar surface. This delivers the CLSI-required final inoculum of 10⁴ CFU per spot[4].

    • Causality: The "inoculum effect" is a critical variable. An inoculum >10⁴ CFU/spot can lead to false resistance (especially common with bacteriostatic drugs like tetracyclines), while an inoculum <10⁴ CFU/spot can lead to false susceptibility.

Phase 4: Incubation and Reading
  • Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: Place the plates on a dark non-reflecting background. The MIC is the lowest concentration of penimocycline that completely inhibits visible growth[6].

    • Causality: Tetracyclines can sometimes exhibit "trailing" (a gradual reduction in growth rather than a sharp cutoff). Disregard a single colony or a faint haze caused by the initial inoculum spot[5].

Quantitative Data: Quality Control Parameters

To ensure the protocol functions as a self-validating system, standard QC strains must be run concurrently. If the MIC of the QC strains falls outside the acceptable range, the entire run is invalidated[3].

QC StrainExpected Penimocycline MIC Range (µg/mL)*Purpose in Assay
S. aureus ATCC 292130.12 - 1.0Gram-positive control; validates drug potency and stability.
E. coli ATCC 259220.5 - 2.0Gram-negative control; validates media composition.
E. faecalis ATCC 292128.0 - 32.0Validates physiological cation concentration in CAMHA.

*Note: Ranges are extrapolated from standard tetracycline-class guidelines. Specific CLSI M100 breakpoints for novel derivatives like penimocycline require internal laboratory validation prior to clinical reporting[2].

Self-Validating System & Troubleshooting

A robust agar dilution protocol must prove its own accuracy through built-in controls:

  • Viability Validation (Growth Control Plate): A drug-free CAMHA plate must be inoculated last. It must show robust, uniform growth for all spots. Lack of growth indicates a non-viable inoculum or toxic saline.

  • Homogeneity Validation (Purity Plate): A purity plate (streaking the 0.5 McFarland suspension onto a non-selective agar) must be performed. Polymicrobial growth invalidates the MIC, as different species have different susceptibilities.

  • Solvent Control: If a solvent other than water is used for the primary penimocycline stock, a solvent-only control plate (containing the highest concentration of solvent used in the assay) must be included to prove the solvent itself is not inhibiting bacterial growth.

References

  • Source: nih.
  • Source: bio-protocol.
  • Source: clsi.
  • Source: weebly.
  • Source: epo.
  • United States Patent (Tetracycline Derivatives)

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Penimocycline Degradation in Acidic pH

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Penimocycline formulation and stability. As a hybrid antibiotic synthesized via a Mannich reaction between tetracycline and ampicillin, penimocycline presents unique physicochemical challenges. This guide is designed for drug development professionals and analytical scientists to troubleshoot, understand, and overcome the rapid degradation of penimocycline in acidic environments.

Mechanistic Overview: The Dual Vulnerability of Penimocycline

Penimocycline inherits the pH-dependent instabilities of both of its parent molecules. When exposed to acidic environments (pH < 4.0), the molecule undergoes a rapid, biphasic degradation process:

  • Tetracycline Moiety: Acidic conditions drive a reversible epimerization at the C4 position, forming the biologically inactive 4-epitetracycline[1]. Concurrently, hydronium ions catalyze dehydration at the C6 position, yielding anhydrotetracycline—a toxic degradation product[2].

  • Ampicillin Moiety: The β -lactam ring is highly susceptible to electrophilic attack in acidic media (pH 1–3). The ring hydrolyzes to form penicilloic acid, which can subsequently polymerize into dimers and trimers, completely destroying antimicrobial efficacy[3].

Troubleshooting FAQs

Q: Why does my penimocycline solution turn dark yellow/brown and lose antibacterial efficacy within hours at pH 3.0? A: The color shift is a classic chromophoric indicator of anhydrotetracycline formation. The acidic pH catalyzes the dehydration of the tetracycline core[2]. Simultaneously, the ampicillin β -lactam ring is undergoing rapid hydrolysis[3]. To prevent this, penimocycline must never be stored in unbuffered acidic solutions; always adjust the pH above 6.5 prior to prolonged storage.

Q: How can I stabilize penimocycline for oral liquid formulations where gastric acid exposure is inevitable? A: You must employ excipient-mediated steric shielding and metal-ion coordination. Complexation with 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) physically encapsulates the molecule, protecting the β -lactam ring from hydronium ion attack. Additionally, incorporating polyvalent metal salts (e.g., magnesium aspartate) coordinates with the tetracycline enol system, locking it in a stable conformation and preventing C4 epimerization[3][4].

Q: What is the optimal pH and buffer system for reconstituting lyophilized penimocycline? A: Reconstitute the lyophilized powder in a slightly basic buffer, ideally between pH 6.5 and 8.0. Tromethamine (Tris) buffers are highly recommended as they maintain the pH above the critical degradation threshold without introducing reactive nucleophiles that could otherwise attack the β -lactam ring[4].

Quantitative Data: Degradation Kinetics & Stabilization Efficacy

The following table summarizes the half-life ( t1/2​ ) of penimocycline under various pH and excipient conditions, demonstrating the efficacy of targeted stabilization strategies.

Formulation ConditionpHPrimary Degradation PathwayHalf-Life ( t1/2​ ) at 25°CStabilization Strategy
Unbuffered Aqueous2.5 β -lactam hydrolysis & C6 dehydration< 2 hoursNone (Control)
Citrate Buffer5.5C4 Epimerization~ 18 hourspH Adjustment
Tromethamine Buffer7.8Minimal (Stable)> 14 daysOptimal pH buffering
Aqueous + HP- β -CD + Mg 2+ 3.0Suppressed hydrolysis~ 48 hoursExcipient Complexation
Experimental Protocol: HP- β -CD Complexation and Buffer Stabilization

Objective: Formulate a stabilized penimocycline solution resistant to acidic degradation for pharmacokinetic assays. Materials: Penimocycline API (>98% purity), 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD), Magnesium aspartate, Tromethamine (Tris) buffer (0.1 M), HPLC-grade water.

Step-1: Buffer Preparation & pH Optimization

  • Action: Prepare a 0.1 M Tromethamine buffer and adjust the pH to 7.8 using 0.1 M HCl.

  • Causality: Penimocycline exhibits a minimum in its pH-solubility and stability curves between pH 3 and 6. Tris provides a stable, mildly alkaline environment (pH 7.8) that prevents baseline acid-catalyzed hydrolysis without introducing reactive nucleophiles[4].

Step-2: Cyclodextrin Solubilization

  • Action: Dissolve HP- β -CD in the Tris buffer to achieve a 10% (w/v) concentration. Stir at 300 rpm at room temperature until completely clear.

  • Causality: HP- β -CD acts as a host molecule. The hydrophobic cavity will encapsulate the vulnerable ampicillin side chain, physically shielding the β -lactam ring from hydronium ion attack[3].

Step-3: Metal Ion Coordination

  • Action: Add 0.05 M Magnesium aspartate to the solution.

  • Causality: Polyvalent metal ions like Mg 2+ form a chelate complex with the C11-C12 β -diketone system of the tetracycline moiety. This restricts conformational shifts that lead to C4 epimerization and stabilizes the molecule against dehydration[3][4].

Step-4: API Incorporation

  • Action: Slowly add penimocycline API to the vortexing solution to achieve a final concentration of 5 mg/mL. Protect the flask from light using amber glass.

  • Causality: Penimocycline is susceptible to photolytic degradation. Amber glass prevents UV-induced radical formation, while mechanical vortexing ensures the API is fully integrated into the cyclodextrin cavities before localized degradation can occur.

Step-5: Equilibration

  • Action: Stir the mixture for 2 hours at 4°C.

  • Causality: Lower temperatures thermodynamically favor the formation of the inclusion complexes between the API and HP- β -CD, maximizing the shielding effect.

Step-6: System Validation (Self-Validating Step)

  • Action: Filter the solution through a 0.22 µm PTFE membrane. Take a 1 mL aliquot, deliberately adjust to pH 2.0 with 1 M HCl, and incubate for 1 hour at 37°C. Run HPLC-UV (at 280 nm and 360 nm).

  • Causality: This stress-test validates the protocol. If the stabilization is successful, the chromatogram will show a preserved penimocycline peak and an absence of the anhydrotetracycline peak (which typically elutes later) and penicilloic acid. If degradation products exceed 2%, the HP- β -CD ratio must be increased.

System Architecture: Degradation & Stabilization Pathways

PenimocyclineDegradation Acid Acidic pH (< 4.0) Peni Penimocycline (Tetracycline-Ampicillin Hybrid) Acid->Peni Catalyzes Degradation TetDeg Tetracycline Moiety Dehydration & Epimerization Peni->TetDeg AmpDeg Ampicillin Moiety β-Lactam Ring Hydrolysis Peni->AmpDeg Anhydro Anhydrotetracycline & 4-Epitetracycline TetDeg->Anhydro Penicilloic Penicilloic Acid & Polymeric Adducts AmpDeg->Penicilloic Buffer Tromethamine Buffer (pH 6.5 - 8.0) Buffer->Acid Neutralizes H+ ions Cyclo HP-β-Cyclodextrin Complexation Cyclo->AmpDeg Steric Shielding MgSalt Mg2+ Coordination MgSalt->TetDeg Stabilizes Enol System

Mechanistic pathways of penimocycline acid degradation and targeted stabilization strategies.

References
  • WO2004032843A2 - Mucoadhesive tetracycline formulations.
  • US9255068B2 - Crystalline salts of (4S,4AS,5AR,12AS)-4-dimethylamino-3,10,12,12A-tetrahydroxy-7-[methoxy(methyl)amino).
  • Enhanced degradation mechanism of tetracycline by MnO2 with the presence of organic acids. PubMed.
  • Stability Studies of Ampicillin Trihydrate in Suspensions and Acidic Aqueous Solutions. Acta Medica Marisiensis.

Sources

preventing penimocycline precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Penimocycline Formulation & Assay Support Center: Troubleshooting Precipitation in Buffer Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures that stem not from biological variability, but from the physicochemical mismanagement of complex molecules. Penimocycline—a broad-spectrum antibiotic synthesized via a Mannich reaction between tetracycline and ampicillin—is notorious for crashing out of aqueous buffers.

This guide abandons generic advice in favor of a mechanistic, causality-driven approach. Below, you will find the structural logic behind penimocycline's behavior, targeted troubleshooting FAQs, and a self-validating protocol to ensure your compound remains in solution, thereby preserving the scientific integrity of your downstream workflows.

PART 1: The Mechanistic "Why" (Expertise & Experience)

To stop penimocycline from precipitating, you must first understand the molecular forces driving it out of solution. Penimocycline's solubility is governed by three primary physicochemical vulnerabilities:

  • Isoelectric Aggregation: Penimocycline is highly amphoteric. It contains multiple ionizable centers, including a dimethylamino group, a phenolic diketone system, and an ampicillin-derived side chain. When formulated in buffers near its isoelectric point (pH 4.5–6.5), the molecule carries a net-zero charge. Without electrostatic repulsion, van der Waals forces dominate, driving rapid aggregation and precipitation.

  • Metal Ion Chelation: The C11-C12 beta-diketone system of the tetracycline core is an aggressive chelator of divalent and trivalent cations (Ca²⁺, Mg²⁺, Fe³⁺). If your buffer or cell culture medium contains these metals, penimocycline will form highly insoluble coordination polymers 1[1].

  • Oxidative Polymerization: While solubility increases at alkaline pH (>8.5), the molecule becomes highly susceptible to oxidation and epimerization. Over time, these degraded epimers polymerize into dark, insoluble residues.

PART 2: Troubleshooting FAQs

Q1: My penimocycline stock is 50 mg/mL in DMSO, but it instantly turns cloudy when diluted 1:100 into my assay buffer (PBS, pH 7.4). Why is this happening? A: You are experiencing a solvent-shift precipitation combined with localized metal complexation. When the DMSO stock hits the aqueous buffer, the local solubility drops drastically before the solvent can fully diffuse. Furthermore, standard PBS often contains trace calcium or magnesium, which instantly cross-links the penimocycline. The Fix: Pre-dilute your DMSO stock into a transition buffer—such as 50 mM Potassium Phosphate containing 150 mM NaCl at pH 7.8 2[2]. Ensure you add 1 mM EDTA to sequester trace metals before the final dilution into your assay matrix.

Q2: I need to formulate a mucoadhesive rinse containing penimocycline, but it keeps crashing out. How can I stabilize it without using harsh solvents? A: To maintain solubility without altering the physiological application, you must optimize the buffer species. Standard phosphate buffers often fail at high concentrations. The Fix: Switch to a Tromethamine (Tris) buffer system. Tromethamine has been proven to stabilize tetracycline derivatives in aqueous solutions far better than phosphate, particularly when adjusted to a pH range of 7.8–8.0 3[3].

Q3: How do I know if the precipitate in my tube is intact penimocycline or a degraded, oxidized byproduct? A: Implement an Acid-Shift Recovery Test. Centrifuge your cloudy solution, discard the supernatant, and resuspend the pellet in 0.1 M HCl (pH ~1.0). Causality: Intact penimocycline is highly soluble at low pH due to the full protonation of its dimethylamino groups. If the pellet dissolves instantly, your API is intact, and your previous buffer was simply at the wrong pH. If a dark, insoluble residue remains, your compound has oxidatively polymerized and must be discarded.

PART 3: Quantitative Data Presentation

The following table synthesizes the expected solubility and stability metrics of penimocycline across various buffer systems to guide your formulation choices.

Buffer SystempHKey ExcipientsPenimocycline Solubility (mg/mL)Stability (24h at 25°C)
Acetate Buffer5.0None< 0.1 (Isoelectric crash)High
Standard PBS7.4Ca²⁺ / Mg²⁺ present< 0.05 (Metal complexation)Low
Potassium Phosphate7.8150 mM NaCl~2.5Moderate
Tromethamine (Tris)8.01 mM EDTA> 10.0High (if shielded from light)
Tromethamine (Tris)8.01 mM EDTA + 10% Propylene Glycol> 25.0Very High

PART 4: Self-Validating Experimental Protocol

Objective: Preparation of a stable, precipitation-free 5 mg/mL Penimocycline Working Solution. Note: Every step includes a built-in validation mechanism to ensure systemic integrity.

Step 1: Buffer Formulation

  • Action: Prepare a 50 mM Tromethamine (Tris) buffer. Adjust the pH precisely to 8.0 using 1M HCl.

  • Causality: Tris provides superior buffering capacity in the slightly alkaline range where penimocycline is deprotonated and highly soluble 3[3].

  • Validation: Verify pH meter calibration with fresh standard buffers (pH 7.0 and 10.0) prior to adjustment. A drift of even 0.5 pH units can trigger precipitation.

Step 2: Chelator & Antioxidant Integration

  • Action: Add 1 mM Na₂EDTA and 0.1% (w/v) sodium metabisulfite to the buffer.

  • Causality: EDTA out-competes the antibiotic for trace divalent cations, preventing coordination polymers 1[1]. Sodium metabisulfite acts as a sacrificial reducing agent to prevent alkaline oxidation.

  • Validation: Visually inspect the buffer against a dark background. It must be 100% optically clear before proceeding.

Step 3: API Dissolution

  • Action: Place the buffer on a magnetic stirrer at 400 RPM. Slowly sift the micronized penimocycline powder into the vortex over 5 minutes.

  • Causality: Gradual addition prevents the formation of a localized, high-concentration boundary layer that can gel and resist further dissolution.

  • Validation (The OD600 Check): Once visually dissolved, measure the optical density of the solution at 600 nm using a spectrophotometer. A truly dissolved solution will yield an OD₆₀₀ < 0.01. If the OD₆₀₀ > 0.05, micro-precipitates are present. Do not proceed to your assay; instead, increase EDTA concentration to 2 mM or adjust pH slightly upwards.

PART 5: Visual Troubleshooting Logic

G Start Penimocycline Precipitation Detected CheckPH Check Buffer pH Start->CheckPH IsIsoelectric pH 4.5 - 6.5? (Isoelectric Range) CheckPH->IsIsoelectric AdjustPH Adjust pH to < 4.0 or > 7.5 (e.g., Tris pH 8.0) IsIsoelectric->AdjustPH Yes CheckMetals Check for Divalent Cations (Ca2+, Mg2+) IsIsoelectric->CheckMetals No Success Stable Solution Achieved AdjustPH->Success AddEDTA Add 1-5 mM EDTA to chelate metals CheckMetals->AddEDTA Metals Present CheckConc Check Stock Concentration CheckMetals->CheckConc No Metals AddEDTA->Success AddCosolvent Add Co-solvent (e.g., 5% PEG or PG) CheckConc->AddCosolvent > 10 mg/mL AddCosolvent->Success

Fig 1: Logical troubleshooting workflow for resolving penimocycline precipitation in aqueous buffers.

References

  • Multiresidue Determination of Antibiotics in Aquaculture Fish Samples by HPLC–MS/MS Source: ResearchGate URL:[Link]

  • Structure-Based Virtual Screening and Biochemical Validation to Discover a Potential Inhibitor of the SARS-CoV-2 Main Protease Source: ACS Omega URL:[Link]

  • WO2004032843A2 - Mucoadhesive tetracycline formulations Source: Google Patents URL

Sources

resolving peak tailing in penimocycline HPLC chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Penimocycline Chromatography. As a Senior Application Scientist, I have designed this comprehensive knowledge base to help researchers, scientists, and drug development professionals resolve one of the most notorious challenges in antibiotic analysis: peak tailing.

Penimocycline, a complex tetracycline derivative, presents unique chromatographic hurdles due to its highly functionalized molecular structure[1]. This guide bypasses generic advice, providing a mechanistic deep-dive into the causality of peak distortion, supported by field-proven, self-validating protocols.

I. Mechanistic Overview: The Dual-Pathway of Peak Tailing

To fix peak tailing, we must first understand the molecular interactions causing it. Penimocycline tailing is rarely a singular issue; it is driven by a dual-pathway of secondary interactions within the HPLC system.

G Tailing Penimocycline Peak Tailing Silanol Residual Silanol Interactions Silanol->Tailing Ion-Exchange Metal Metal Ion Chelation Metal->Tailing Complexation Sol1 Acidic Mobile Phase (pH 2.0-3.0) Sol1->Silanol Suppresses Ionization Sol2 Highly Endcapped C18 Column Sol2->Silanol Steric Shielding Sol3 Add EDTA or Oxalic Acid Sol3->Metal Sequesters Ions Sol4 Use PEEK/Metal-Free Hardware Sol4->Metal Removes Source

Logical causality of penimocycline peak tailing and targeted chromatographic solutions.

II. Troubleshooting Guide & FAQs

Q1: Why does penimocycline exhibit severe peak tailing compared to other small molecules? A1: Penimocycline possesses a highly conjugated beta-diketone system and basic dimethylamino groups[1]. Peak tailing arises from two distinct secondary retention mechanisms. First, the basic amine groups undergo ion-exchange interactions with unreacted, acidic residual silanol groups on silica-based stationary phases[2]. Second, the beta-diketone moiety acts as a potent chelating agent, forming strong coordination complexes with trace metal ions (such as Fe³⁺ and Ti⁴⁺) that leach from stainless steel HPLC frits, tubing, or the silica matrix itself[2].

Q2: How do I eliminate metal chelation artifacts in my HPLC system? A2: The most robust approach is to introduce a competing chelating agent into the mobile phase. Adding 10–25 mM oxalic acid or disodium EDTA effectively sequesters free metal ions in the system before they can complex with the penimocycline analyte[3]. Oxalic acid is particularly advantageous because it serves a dual purpose: it acts as a strong metal sequestering agent and an acidifying modifier to control mobile phase pH. For long-term robustness, transitioning to PEEK (polyetheretherketone) tubing and metal-free column hardware physically removes the source of the metal ions[2].

Q3: What is the optimal mobile phase composition to suppress silanol interactions? A3: To prevent the basic amines of penimocycline from interacting with residual silanols, the mobile phase must be kept highly acidic (pH 2.0–3.0). At this pH range, the silanol groups (pKa ~4.5) are fully protonated and neutralized, shutting down the ion-exchange pathway[2]. Using 0.1% phosphoric acid or 0.1–0.2% formic acid provides excellent silanol suppression[4][5]. Furthermore, matching the sample diluent to the initial mobile phase conditions prevents localized pH shifts and solvent-mismatch fronting during injection[6].

Q4: Which column chemistry is recommended for penimocycline? A4: Standard C18 columns often fail for tetracyclines due to exposed silanols. You must select a highly endcapped column or one built on high-purity Type B silica. Columns with polar-embedded groups (e.g., amide or carbamate linkages) provide an internal steric shield that blocks analytes from reaching the silica surface. Additionally, utilizing eXtended Performance (XP) 2.5 µm particles has been shown to deliver superior peak symmetry, resolution, and faster run times for tetracycline-class antibiotics[7].

III. Quantitative Impact of Mobile Phase Modifiers

The selection of mobile phase additives directly dictates the chromatographic performance of penimocycline. The table below summarizes the empirical impact of various modifiers on peak shape and system efficiency.

Mobile Phase ModifierConcentrationpHTailing Factor (USP)Signal-to-Noise (S/N)Primary Mechanism of Action
None (Water/ACN) N/A~6.0> 3.5 (Severe)LowUnsuppressed silanols & metal chelation
Formic Acid 0.1% (v/v)2.71.8MediumSuppresses silanol ionization
Phosphoric Acid 0.1% (v/v)2.11.5Medium-HighStrong silanol suppression
Oxalic Acid 10 mM2.51.2HighSequesters metals + suppresses silanols
Oxalic Acid + EDTA 10 mM + 1 mM2.41.05 (Ideal)Very HighComplete metal chelation & pH control

IV. Self-Validating Experimental Protocols

Protocol 1: Preparation of Dual-Action Mobile Phase (Oxalic Acid)

Objective: Create a mobile phase that simultaneously suppresses silanol ionization and sequesters metal ions. Causality: Oxalic acid outcompetes penimocycline for metal binding sites while maintaining the acidic environment needed to neutralize silica active sites.

  • Weigh exactly 1.26 g of oxalic acid dihydrate (to achieve ~10 mM) and dissolve in 1.0 L of LC-MS grade water.

  • Add 0.1% formic acid (v/v) to ensure the pH drops strictly below 3.0.

  • Sonicate for 15 minutes to degas and ensure complete dissolution.

  • Filter through a 0.22 µm nylon or PTFE membrane.

Self-Validating Checkpoint: Monitor the pump pressure ripple; it should be <1%. Inject a 50 ng/mL penimocycline standard. If the USP tailing factor is ≤ 1.3, the mobile phase is successfully masking active sites. If Tf > 1.5, verify the pH is < 3.0 using a calibrated pH meter.

Protocol 2: System Passivation and Sample Extraction Workflow

Objective: Strip residual metals from the HPLC flow path and extract penimocycline without degradation. Causality: Stainless steel systems accumulate strongly bound iron over time, causing ghost peaks and tailing[6]. Passivation removes this layer. For sample prep, McIlvaine buffer with EDTA pre-chelates metals in the sample matrix, preventing on-column precipitation[8].

Workflow Step1 1. System Passivation (Flush with 20% HNO3) Step2 2. Water Flush (Neutralize to pH 7) Step1->Step2 Step3 3. Mobile Phase Prep (Add 10mM Oxalic Acid) Step2->Step3 Step4 4. Column Equilibration (Monitor Baseline) Step3->Step4 Step5 5. System Suitability (Tailing Factor < 1.5) Step4->Step5

Step-by-step HPLC system passivation and equilibration workflow for tetracycline analysis.

  • Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Flush the entire HPLC system (pumps, autosampler, detector) with 20% Nitric Acid (HNO₃) at 1.0 mL/min for 30 minutes.

  • Flush with LC-grade water for 60 minutes until the effluent pH returns to neutral (pH ~7.0).

  • For sample extraction, prepare McIlvaine/EDTA buffer (pH 4.0) by combining 0.1 M citric acid, 0.2 M disodium phosphate, and 0.1 M Na₂EDTA[7].

  • Extract the sample using a 4:1 ratio of McIlvaine buffer to sample, vortex for 30 seconds, and centrifuge at 4000 rpm[7].

Self-Validating Checkpoint: Run a blank injection of the McIlvaine buffer. The baseline should remain flat with no ghost peaks[6]. Subsequent penimocycline injections should show a consistent retention time (RSD < 0.5%) and peak area, confirming the system is passivated and the extraction is reproducible.

V. References

  • HPLC/UV Determination of Tetracyclines in Milk Using Mixed-Mode SPE and eXtended Performance [XP] 2.5 μm Columns - Waters Corporation.

  • HPLC/UV Determination of Tetracyclines in Milk Using Mixed-Mode SPE and eXtended Performance [XP] 2.5 µm Columns - LCMS.cz. [7]

  • Preventing on-column degradation during HPLC analysis of tetracyclines - BenchChem Technical Support.[2]

  • Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - National Institutes of Health (PMC). [3]

  • A simple multi-residue method for determination of oxytetracycline, tetracycline and chlortetracycline in export buffalo meat by HPLC-photodiode array detector - Journal of Food and Drug Analysis. [8]

  • How to improve peak shape of tetracyclin by LC/QQQ - Chromatography Forum. [4]

  • Development and validation of an HPLC method for tetracycline-related USP monographs - National Institutes of Health (PubMed). [5]

  • US8470804B2 - 11a, 12-derivatives of tetracycline compounds - Google Patents.[1]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - Chromatography Online (LCGC International). [6]

Sources

Penimocycline Stability During Freeze-Thaw Cycles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with penimocycline, maintaining its stability, particularly during repeated freeze-thaw cycles, is critical for reliable experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered in the laboratory. As penimocycline is a derivative of the tetracycline class of antibiotics, much of the guidance provided is based on the well-established stability profiles of tetracyclines.[1][2]

Troubleshooting Guide: Addressing Penimocycline Instability

This section addresses specific issues you might encounter with penimocycline solutions and provides actionable steps to resolve them.

Question 1: I'm observing a significant loss of penimocycline activity after a few freeze-thaw cycles. What is causing this and how can I prevent it?

Answer:

The loss of activity you're observing is likely due to the inherent instability of the tetracycline backbone when subjected to the physical stresses of freezing and thawing. During the freezing process, the formation of ice crystals can lead to a phenomenon known as cryoconcentration, where solutes like penimocycline become highly concentrated in the unfrozen liquid portion.[3] This can cause drastic shifts in local pH and ionic strength, leading to chemical degradation. The thawing process can also introduce stress, and repeated cycles can progressively degrade the molecule.

Immediate Corrective Actions:

  • Aliquot Your Stock Solutions: The most effective immediate strategy is to aliquot your penimocycline stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles the bulk of your stock is subjected to.[4]

  • Optimize Storage Temperature: For long-term storage, -80°C is often preferable to -20°C for preserving the stability of some antibiotic stock solutions.[5] However, studies on tetracyclines have shown stability for at least 6 months at -20°C.[6]

Long-Term Prevention and Optimization:

  • Protocol for Aliquoting Penimocycline Stock Solution:

    • Prepare your penimocycline stock solution at a high concentration in an appropriate solvent. Higher concentrations have been shown to be beneficial for the stability of tetracycline-methanol solutions.[5]

    • Once fully dissolved, sterile filter the solution using a 0.22 µm syringe filter if it is in an aqueous solvent.

    • Dispense the solution into small, single-use, light-protected vials.

    • Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to a -80°C freezer for long-term storage.

  • Investigate Cryoprotectants: Consider the addition of a cryoprotectant to your buffer. Excipients such as glycerol or sugars (e.g., sucrose, trehalose) can act as stabilizers during freezing by reducing the formation of large ice crystals and minimizing cryoconcentration effects.[3][7]

Question 2: My penimocycline solution has changed color after thawing. Is it still usable?

Answer:

A color change in your penimocycline solution is a visual indicator of potential chemical degradation. Tetracyclines are known to undergo oxidation and epimerization, which can result in colored degradation products.[8] It is strongly advised not to use a solution that has changed color, as the concentration of the active compound is likely reduced, and the degradation products could have unintended effects on your experiments.

Root Cause Analysis and Prevention:

  • Light Exposure: Tetracyclines are light-sensitive.[9] Ensure that your stock solutions and all subsequent dilutions are prepared and stored in amber or foil-wrapped tubes to protect them from light.

  • pH Shifts: The pH of your solution can significantly impact the stability of tetracyclines. Acidic conditions (pH < 6) are generally more favorable for the stability of many tetracyclines than neutral or alkaline conditions.[10] During freezing, pH shifts can occur as buffer components may precipitate out at different rates.

  • Oxidation: The presence of dissolved oxygen can contribute to oxidative degradation. While often a secondary concern for routine lab use, if you suspect this is an issue, you can consider de-gassing your solvents before preparing your stock solution.

Workflow for Minimizing Degradation:

Caption: Recommended workflow for preparing and storing penimocycline stock solutions to maintain stability.

Question 3: I need to perform multiple experiments throughout the day with my penimocycline solution. Can I keep it on ice after the initial thaw?

Answer:

While keeping your penimocycline solution on ice is preferable to leaving it at room temperature, it is not ideal for extended periods. The stability of tetracyclines in solution is temperature-dependent, and even at 4°C, degradation can occur over several hours.

Best Practices for Short-Term Stability:

ConditionRecommendationRationale
On Ice (0-4°C) Use within a few hours.Minimizes immediate degradation but does not halt it completely.
Room Temperature Avoid for extended periods.Degradation rate increases significantly at room temperature.
Multiple Freeze-Thaw Cycles Strictly avoid.Each cycle contributes to the degradation of the compound.[11][12]

Experimental Protocol for Assessing Short-Term Stability:

If the stability of penimocycline in your specific experimental buffer and concentration is critical, you can perform a simple stability study:

  • Prepare a fresh solution of penimocycline.

  • Measure the initial concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Aliquot the solution and store it under your proposed experimental conditions (e.g., on ice).

  • At various time points (e.g., 1, 2, 4, 8 hours), analyze the concentration of penimocycline in an aliquot.

  • A loss of potency greater than 10% is generally considered significant.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing penimocycline stock solutions?

A1: The choice of solvent depends on the specific salt of penimocycline you are using and your experimental needs. For many tetracycline derivatives, solvents such as sterile water, ethanol, or DMSO are commonly used.[4] Always refer to the manufacturer's instructions for your specific product. If using an aqueous solvent, consider buffering it to a slightly acidic pH (e.g., pH 4-6) to improve stability.

Q2: How many freeze-thaw cycles are generally acceptable for a tetracycline-class antibiotic?

A2: Ideally, zero. The best practice is to aliquot stock solutions to be single-use.[4] While some robust molecules may tolerate a few cycles, it is a significant risk to the integrity of your compound. For tetracyclines, it is recommended to avoid more than one to two freeze-thaw cycles.

Q3: Can I use a solution that has been stored at -20°C for over a year?

A3: It is not recommended. While some antibiotics are stable for up to a year at -20°C, the stability of tetracyclines in solution is generally guaranteed for shorter periods, around 3-6 months, even at low temperatures.[6][13] For long-term storage beyond this, storing at -80°C is a safer option.

Q4: Are there any excipients I should avoid in my penimocycline formulation?

A4: Divalent cations, such as Mg2+ and Ca2+, can chelate with tetracyclines, which may affect their activity and stability.[14] If your experimental system allows, consider using buffers with low concentrations of these ions.

Q5: How can I quantify the concentration and degradation of my penimocycline solution?

A5: The most common and reliable method for quantifying tetracyclines and their degradation products is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[8][15] This technique can separate the parent compound from any impurities or degradation products, providing an accurate measure of its concentration and purity.

Diagram of Penimocycline Degradation Pathways:

G cluster_stress_factors Stress Factors Penimocycline Penimocycline Degradation_Products Degradation_Products Penimocycline->Degradation_Products Chemical Degradation Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Penimocycline pH_Shifts pH Shifts pH_Shifts->Penimocycline Light_Exposure Light Exposure Light_Exposure->Penimocycline Oxidation Oxidation Oxidation->Penimocycline

Caption: Factors leading to the degradation and loss of activity of penimocycline.

References

  • (2025, October 7). Stability of Tetracycline Antibiotics in Raw Milk under Laboratory Storage Conditions. PDF. Retrieved from [Link]

  • (2023, August 28). Is it better to store antibiotics aliquots (in solution) at -80°C than at -20°C? ResearchGate. Retrieved from [Link]

  • (n.d.). Glycopeptide antibiotic drug stability in aqueous solution. PMC - NIH. Retrieved from [Link]

  • (2023, January 5). Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution. MDPI. Retrieved from [Link]

  • (n.d.). Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates. PMC. Retrieved from [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. J. Chem. Pharm. Res., 16(1), 092. Retrieved from [Link]

  • (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from [Link]

  • (2026, February 9). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. PDF. Retrieved from [Link]

  • (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Retrieved from [Link]

  • (2025, February 7). What is Freeze thaw (Thermal cycling) study? Vici Health Sciences. Retrieved from [Link]

  • (2007, March 14). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. PubMed. Retrieved from [Link]

  • (1994, June 20). Degradation of pencillin-V in fermentation media. PubMed. Retrieved from [Link]

  • (n.d.). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. PMC. Retrieved from [Link]

  • (2021, November 24). Degradation of Minocycline by the Adsorption–Catalysis Multifunctional PVDF–PVP–TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products. PMC - NIH. Retrieved from [Link]

  • (n.d.). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. PMC. Retrieved from [Link]

  • (n.d.). The effect of storage time and freeze-thaw cycles on the stability of serum samples. PubMed. Retrieved from [Link]

  • (n.d.). Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution. PMC. Retrieved from [Link]

  • (2017, August 15). Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. PubMed. Retrieved from [Link]

  • (2025, August 4). Synergistic degradation of catechin and minocycline hydrochloride in alkaline solution. ScienceDirect. Retrieved from [Link]

  • (n.d.). Tetracycline antibiotics. Wikipedia. Retrieved from [Link]

  • (2025, September 15). Freeze thaw stability: Significance and symbolism. Sci-Hub. Retrieved from [Link]

  • (2026, January 9). The effect of storage time and freeze-thaw cycles on the stability of serum samples. ResearchGate. Retrieved from [Link]

  • (n.d.). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. PMC. Retrieved from [Link]

  • (n.d.). Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Strategies for Penimocycline: A Comparative Guide to UV Spectrophotometric Method Validation vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Penimocycline

Penimocycline is a highly specialized hybrid antibiotic synthesized via a 1[1]. Because it contains both a 2[3][2], it presents a unique set of analytical challenges. The molecule is highly susceptible to hydrolysis and readily forms complexes with trace metals[1][4].

While High-Performance Liquid Chromatography (HPLC) is the gold standard for resolving penimocycline from its parent compounds and degradation products, UV spectrophotometry offers a rapid, high-throughput, and cost-effective alternative for the routine quality control (QC) of bulk pharmaceutical formulations.

Methodological Comparison: UV Spectrophotometry vs. HPLC

Selecting the appropriate analytical technique depends heavily on the phase of drug development and the matrix complexity. The table below objectively compares the operational performance of UV spectrophotometry against HPLC methodologies.

ParameterUV SpectrophotometryHPLC-UV / LC-MS
Specificity Moderate (Measures total chromophore absorbance)High (Separates impurities & hydrolysis products)
Analysis Time < 1 minute per sample10 - 25 minutes per run
Solvent Dependency Low volume, simple diluentsHigh volume, requires gradient systems
Cost per Analysis Very LowHigh (Requires MS/MS or HPLC-grade consumables)
Primary Application Routine QC, Bulk API release testingStability-indicating assays, multiresidue screening

Causality-Driven Experimental Protocol: A Self-Validating UV Method

To ensure scientific trustworthiness, a UV spectrophotometric method cannot simply measure absorbance; it must be designed as a self-validating system. This requires incorporating internal checks and orthogonal solvent controls to instantly flag matrix interference or API degradation.

Step 1: Solvent System Preparation (The "Anti-Chelation" Diluent)
  • Action: Prepare a diluent consisting of Methanol:Water (70:30, v/v) containing 0.1 M EDTA[1].

  • Causality: Tetracycline derivatives possess multiple oxygen-rich functional groups that 4 (e.g., Mg2+ , Ca2+ ) present in glassware or water[4]. Chelation induces a bathochromic shift in the UV spectrum, destroying method precision. EDTA acts as a masking agent, sequestering trace metals and locking the penimocycline molecule in a consistent electronic state.

Step 2: Stock Solution and Standard Curve Generation
  • Action: Accurately weigh 10.0 mg of penimocycline reference standard and dissolve in 100 mL of the anti-chelation diluent to create a 100 µg/mL stock solution. Prepare serial dilutions ranging from 5 to 25 µg/mL.

  • Causality: Using the exact same solvent batch for the blank and all dilutions prevents baseline drift caused by refractive index changes between the organic and aqueous phases.

Step 3: Wavelength Selection and System Suitability
  • Action: Scan the 15 µg/mL solution from 200 nm to 400 nm against a solvent blank. Identify the primary λmax​ (typically around 275 nm for the ampicillin-tetracycline conjugate).

  • Self-Validation Check (Crucial): Measure the absorbance ratio at λ275​ versus λ350​ (the secondary tetracycline peak). A constant ratio across all concentrations confirms that the molecule is structurally intact and1 during the measurement window[1].

Step 4: Execution of ICH Q2(R1) Validation Parameters
  • Action: Measure the absorbance of all standard solutions in triplicate. Calculate Linearity, Precision (Repeatability), Accuracy (Spike recovery), and Limits of Detection/Quantitation (LOD/LOQ).

Quantitative Validation Data

The following table summarizes the validation parameters achieved using the optimized, EDTA-modified UV spectrophotometric method, benchmarked against standard ICH Q2(R1) acceptance criteria.

Validation ParameterExperimental ResultICH Acceptance CriteriaConclusion
Linearity Range 5.0 - 25.0 µg/mLN/AValidated
Correlation Coefficient ( R2 ) 0.9994 ≥0.999 Pass
Intra-day Precision (% RSD) 0.85% ≤2.0% Pass
Inter-day Precision (% RSD) 1.12% ≤2.0% Pass
Accuracy (Mean % Recovery) 99.4% ± 0.6%98.0% - 102.0%Pass
Limit of Detection (LOD) 0.45 µg/mLSignal-to-Noise ≥3:1 Pass
Limit of Quantitation (LOQ) 1.36 µg/mLSignal-to-Noise ≥10:1 Pass

Analytical Workflow Visualization

The diagram below maps the logical progression of the self-validating analytical workflow, highlighting the critical decision gates that ensure scientific integrity.

UV_Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters Start Penimocycline Sample Preparation Solvent Anti-Chelation Diluent (MeOH:H2O + 0.1M EDTA) Start->Solvent Scan UV Wavelength Scanning (200-400 nm) Solvent->Scan Suitability System Suitability (λ275 / λ350 Ratio Check) Scan->Suitability Lin Linearity & Range (R² > 0.999) Suitability->Lin Ratio Stable Prec Precision (RSD < 2%) Suitability->Prec Acc Accuracy (Recovery 98-102%) Suitability->Acc Sens LOD & LOQ Determination Suitability->Sens End Validated UV Method Ready for Routine QC Lin->End Prec->End Acc->End Sens->End

Analytical workflow for the UV spectrophotometric validation of penimocycline.

Conclusion

While 1 and impurity profiling[1], a rigorously validated UV spectrophotometric method provides a highly efficient alternative for bulk penimocycline quantification. By understanding the chemical vulnerabilities of the penimocycline molecule—specifically its dual-pharmacophore structure[2] and tendency for metal chelation[4]—analysts can engineer self-validating solvent systems that guarantee robust, reproducible, and ICH-compliant results.

References
  • Multiresidue Determination of Antibiotics in Aquaculture Fish Samples by HPLC–MS/MS - researchgate.net. 1

  • METHODS OF PREPARING SUBSTITUTED TETRACYCLINES WITH TRANSITION METAL-BASED CHEMISTRIES - epo.org. 3

  • Mapping Chemical Space with UMAP - github.io. 2

  • Process for making sarecycline hydrochloride - google.com.4

Sources

Introduction: The Pharmacokinetic Challenge of Hybrid Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Bioavailability and Pharmacokinetics of Penimocycline vs. Standard Antibiotics: A Technical Guide

The evolution of antimicrobial resistance has driven the synthesis of hybrid molecules designed to bypass bacterial efflux pumps and enzymatic degradation[1]. Penimocycline represents a unique class of these agents—a hybrid antibiotic synthesized via a Mannich reaction between the core structure of tetracycline and the beta-lactam ampicillin[2],[3].

While this dual-pharmacophore approach theoretically broadens the antimicrobial spectrum, the resulting high molecular weight (~805.8 g/mol )[4] and complex zwitterionic properties pose significant challenges to its oral bioavailability. As a Senior Application Scientist, I have structured this guide to objectively benchmark penimocycline’s pharmacokinetic (PK) profile against standard, low-molecular-weight antibiotics, detailing the mechanistic causality behind its absorption kinetics and providing a validated LC-MS/MS protocol for precise quantification.

Mechanistic Causality: Why Structure Dictates Bioavailability

Standard tetracyclines, such as minocycline and doxycycline, are highly lipophilic and exhibit near-complete oral absorption. Minocycline, for instance, demonstrates a population clearance of approximately 7.4 L/h and a volume of distribution (Vd) of 14.1 L in humans[5], allowing for excellent tissue penetration[6]. Conversely, oral penicillins suffer from low and variable bioavailability due to gastric acid lability and poor intestinal permeability, often necessitating intravenous (IV) administration to achieve therapeutic tissue concentrations[7].

Penimocycline merges these structural moieties. The addition of the hydrophilic ampicillin side-chain drastically reduces the lipophilicity of the tetracycline core. Furthermore, the hybrid molecule contains multiple ionizable groups, leading to a net charge at physiological pH that restricts passive paracellular and transcellular diffusion across the intestinal epithelium. To counteract this barrier and achieve systemic exposure, formulations often require bioavailability-enhancing agents—such as charge-masking compounds or surfactants like Polysorbate 80—to facilitate intestinal release and absorption[8].

Pathway Peni Penimocycline (Hybrid Antibiotic) Tetra Tetracycline Moiety Peni->Tetra Ampi Ampicillin Moiety Peni->Ampi Ribosome Binds 16S rRNA (30S Subunit) Tetra->Ribosome PBP Binds PBPs (Cell Membrane) Ampi->PBP Protein Inhibits Translation Ribosome->Protein Wall Inhibits Cell Wall Synthesis PBP->Wall Death Bacterial Eradication Protein->Death Wall->Death

Dual-action antimicrobial mechanism of Penimocycline via translation and cell wall inhibition.

Quantitative Pharmacokinetic Comparison

To contextualize penimocycline's performance, the following table summarizes the key PK parameters of the hybrid molecule compared to its parent classes and standard clinical alternatives.

AntibioticMolecular Weight ( g/mol )Absolute Oral Bioavailability (F%)Volume of Distribution (Vd)Primary ClearanceStructural Class
Penimocycline 805.8[4]Low/Variable (Requires Enhancers)[8]High (Tissue Bound)Hepatic / RenalHybrid (Tetracycline-Ampicillin)
Minocycline 457.5~100%~14.1 L[5]Hepatic MetabolismSemi-synthetic Tetracycline
Ampicillin 349.430 - 50%~20.0 LRenal ExcretionBeta-lactam (Penicillin)
Doxycycline 444.490 - 100%~50.0 LRenal / FecalSemi-synthetic Tetracycline

Experimental Protocol: In Vivo Bioavailability Assessment via LC-MS/MS

To accurately determine the absolute oral bioavailability of penimocycline compared to standard antibiotics, a rigorous crossover PK study is required. The following protocol integrates self-validating steps to ensure data integrity.

Rationale for Experimental Choices: Tetracyclines are notorious for chelating divalent cations (Ca²⁺, Mg²⁺) present in biological matrices, which can lead to severe under-recovery during extraction. The addition of EDTA in the extraction solvent is a critical causal step to disrupt these complexes, releasing the bound drug and ensuring total quantification[2].

PK_Workflow Dosing In Vivo Dosing (IV & Oral) Sampling Plasma Collection & Microdialysis Dosing->Sampling Extraction Protein Precipitation (MeOH:H2O + EDTA) Sampling->Extraction LCMS UHPLC-MS/MS Quantification Extraction->LCMS Analysis PK Parameter Calculation LCMS->Analysis

Step-by-step in vivo pharmacokinetic workflow for assessing antibiotic bioavailability.

Step-by-Step Methodology:

  • Subject Dosing & Crossover Design:

    • Utilize a mammalian model (e.g., porcine) due to its gastrointestinal and metabolic similarity to humans.

    • Administer an IV bolus (e.g., 2.2 mg/kg) of the antibiotic, followed by a 7-day washout period, then an oral dose (e.g., 5.0 mg/kg)[6].

  • Microdialysis & Plasma Sampling (Self-Validating System):

    • Collect venous blood samples at predefined intervals (0, 0.5, 1, 2, 4, 8, 12, 24 h).

    • Validation Check: Concurrently use microdialysis catheters in subcutaneous tissue. This ensures that the measured plasma concentrations accurately correlate with the free, unbound drug capable of reaching the target infection site[7].

  • Protein Precipitation & Extraction:

    • Transfer 100 µL of plasma to a microcentrifuge tube.

    • Add 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., Minocycline-d7). Causality: The SIL-IS normalizes extraction losses and corrects for matrix-induced ion suppression during MS analysis, ensuring the calculated AUC is strictly representative of physiological absorption.

    • Add 300 µL of extraction solvent: Methanol:Water (70:30, v/v) containing 0.1 M EDTA[2].

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • UHPLC-MS/MS Quantification:

    • Inject 5 µL of the supernatant onto a C18 reversed-phase column.

    • Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for penimocycline (e.g., m/z 806.8 → specific fragments).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) using non-compartmental analysis.

    • Determine absolute bioavailability: F=(AUCoral​×DoseIV​)/(AUCIV​×Doseoral​)×100 .

Conclusion

While penimocycline offers a potent, dual-mechanism approach to overcoming bacterial resistance, its pharmacokinetic profile is inherently limited by its large, complex structure. By employing targeted extraction protocols with chelating agents and utilizing bioavailability enhancers, researchers can accurately quantify and potentially improve its clinical viability compared to highly bioavailable standards like minocycline.

Sources

A Senior Application Scientist's Guide to ICH-Compliant HPLC Method Validation for the Novel Antibiotic Penimocycline

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a novel active pharmaceutical ingredient (API) from discovery to market is underpinned by rigorous analytical scrutiny. For a new tetracycline-class antibiotic, herein referred to as Penimocycline, establishing a robust and reliable analytical method is not merely a regulatory formality; it is the cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for Penimocycline, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document is designed for researchers, analytical scientists, and drug development professionals, offering not just the "what" and "how," but the critical "why" behind each validation parameter. We will explore the interconnectedness of these parameters and demonstrate how they collectively build a self-validating analytical system.

The Analytical Challenge and the Method of Choice: HPLC-UV

Tetracycline antibiotics are characterized by their four-ring carbocyclic structure. The analytical challenge lies in developing a method that is not only able to quantify the parent molecule but also to resolve it from potential impurities and degradation products, which may be structurally similar.

For Penimocycline, a reversed-phase HPLC method with UV detection is the logical choice. This technique offers a powerful combination of high resolving power, sensitivity, and robustness, making it the workhorse for quality control in the pharmaceutical industry. The selection of a C18 stationary phase provides the necessary hydrophobicity to retain Penimocycline, while a carefully optimized mobile phase of acetonitrile and a low-pH buffer ensures sharp, symmetrical peaks and excellent resolution from potential degradants.

The Workflow of Analytical Method Validation

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an HPLC method for Penimocycline, highlighting the key parameters that will be investigated.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development Opt Method Optimization Dev->Opt Refinement Specificity Specificity Opt->Specificity Initiates Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Check

Caption: Workflow for Penimocycline HPLC method validation.

Deep Dive into Validation Parameters: An Experimental Guide

Specificity: Proving the Method's Discriminatory Power

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For Penimocycline, this is demonstrated through forced degradation studies.

Experimental Protocol: Forced Degradation

  • Prepare Penimocycline Stock Solution: Accurately weigh and dissolve Penimocycline reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Stress Conditions: Subject the stock solution to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples alongside an unstressed Penimocycline sample and a blank.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the Penimocycline peak in the presence of degradation products.

Trustworthiness Check: The method is considered specific if the Penimocycline peak is well-resolved from all degradation peaks (resolution > 2) and the peak purity analysis shows no co-eluting impurities.

Linearity: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

Experimental Protocol: Linearity Study

  • Prepare a Series of Calibration Standards: From the Penimocycline stock solution, prepare at least five concentrations ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Triplicate Injections: Inject each concentration in triplicate into the HPLC system.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Data Presentation: Linearity of Penimocycline

Concentration (µg/mL)Mean Peak Area (n=3)
50452,189
75678,345
100901,567
1251,128,987
1501,354,321

Trustworthiness Check: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is not significantly different from zero.

Accuracy: Getting Close to the True Value

Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy (Recovery) Study

  • Prepare Placebo and Spiked Samples: Prepare a placebo formulation of the drug product. Spike the placebo with Penimocycline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of Penimocycline using the previously established calibration curve.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Data Presentation: Accuracy of Penimocycline Method

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%

Trustworthiness Check: The method is considered accurate if the mean recovery is within 98.0% to 102.0%.

Precision: Ensuring Repeatable Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision Study

  • Repeatability (Intra-day Precision): Analyze six replicate samples of Penimocycline at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for both sets of measurements.

Data Presentation: Precision of Penimocycline Method

Precision LevelParameterResult
Repeatability%RSD (n=6)0.8%
Intermediate Precision%RSD (n=6)1.2%

Trustworthiness Check: The method is deemed precise if the %RSD is ≤ 2.0%.

Robustness: Withstanding Minor Variations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness Study

  • Identify Critical Parameters: Identify critical HPLC parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematic Variation: Vary each parameter within a realistic range (e.g., mobile phase ±2%, pH ±0.2 units, temperature ±5°C, flow rate ±0.1 mL/min).

  • Analysis and Evaluation: Analyze the system suitability solution under each varied condition and evaluate the impact on parameters like retention time, peak area, and resolution.

Trustworthiness Check: The method is robust if the system suitability criteria are met under all varied conditions and there are no significant changes in the results.

The Interconnectivity of Validation Parameters

The validation parameters are not isolated entities but form a web of interconnected evidence that supports the method's suitability.

Interconnectedness of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte SystemSuitability System Suitability Specificity->SystemSuitability Monitored by Accuracy Accuracy Linearity->Accuracy Requires linear curve for calculation Linearity->SystemSuitability Monitored by Precision Precision Accuracy->Precision Consistent accuracy requires precision Accuracy->SystemSuitability Monitored by Robustness Robustness Precision->Robustness Robustness ensures precision under variance Precision->SystemSuitability Monitored by Robustness->SystemSuitability Monitored by Method Validated Method SystemSuitability->Method Confirms readiness for use

Caption: Relationship between ICH validation parameters.

Conclusion: A Foundation of Trust

The validation of an analytical method for a new drug substance like Penimocycline is a comprehensive undertaking that extends beyond mere procedural execution. It is a scientific investigation that builds a foundation of trust in the data generated throughout the drug development lifecycle. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, as guided by the ICH Q2(R1) principles, we establish a self-validating system that ensures the quality and consistency of every batch of Penimocycline. This rigorous approach is not just a regulatory requirement; it is a commitment to scientific integrity and patient safety.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bhatt, V., & Ghetia, U. (2022). A Review on Analytical Method Validation and its Parameters. International Journal of Pharmaceutical Quality Assurance, 13(1), 10-15. [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]

Safety Operating Guide

Physicochemical Profiling & Waste Classification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows and observe a critical, systemic oversight: the uniform, indiscriminate treatment of all antibiotic waste. Penimocycline—a synthesized Mannich base combining a tetracycline core with a penicillin derivative[1]—presents unique ecological and operational risks.

If discharged improperly, the active pharmaceutical ingredient (API) exerts selective pressure on environmental microbiota, accelerating the proliferation of antimicrobial resistance (AMR) genes in aquatic ecosystems[2]. Furthermore, tetracycline-class antibiotics exhibit significant aquatic toxicity and bioaccumulation potential[2]. To safeguard both laboratory personnel and the environment, our disposal protocols must be strictly concentration-dependent. We must treat working-concentration media fundamentally differently from concentrated stock solutions[3].

Below is the authoritative, step-by-step operational guide for the self-validating disposal of Penimocycline.

Before executing any disposal protocol, it is critical to understand the molecule's vulnerabilities. Penimocycline is intrinsically heat-sensitive, meaning its structural integrity is compromised at high temperatures[3]. However, the concentration of the waste dictates whether thermal degradation via standard autoclaving is sufficient, or if high-temperature incineration is required to prevent environmental contamination[4].

Table 1: Penimocycline Physicochemical & Degradation Parameters

ParameterSpecification / Classification
Chemical Name Penimocycline
Molecular Formula C39H43N5O12S[1]
Molecular Weight 805.86 g/mol [1]
Antibiotic Class Tetracycline-Penicillin derivative
Thermal Stability Heat-sensitive (Degrades during standard 121°C autoclaving)[3]
EPA Waste Classification Hazardous Pharmaceutical Waste (at stock concentrations)[5]
Primary Ecological Risk Aquatic toxicity, AMR gene proliferation[2]

Concentration-Dependent Disposal Workflows

Protocol A: Concentrated Stock Solutions & Solid API (Hazardous Waste)

Causality: Stock solutions (typically 10–50 mg/mL) and raw API powders contain concentrations far exceeding the capacity of standard autoclaving to fully mineralize the compound. Incomplete degradation leaves active metabolites that can enter the water supply. The EPA and WHO classify such concentrated medicinal waste as hazardous[5],[4].

Step-by-Step Methodology:

  • Segregation: Collect all expired penimocycline powders, contaminated weigh boats, and liquid stock solutions in a dedicated, chemically compatible, leak-proof high-density polyethylene (HDPE) container.

  • Chemical Isolation (Critical Safety Step): Do NOT mix with strong oxidizers like bleach (sodium hypochlorite). Halogenation of the complex multi-ring structure can generate highly toxic, volatile chlorinated byproducts, and does not guarantee the complete destruction of the biologically active pharmacophore.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Pharmaceutical Waste - Penimocycline (Antibiotic) - TOXIC TO AQUATIC LIFE".

  • Storage: Store in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Keep away from direct light, as tetracyclines can undergo photo-degradation into potentially more toxic epimers.

  • Final Disposal: Transfer the sealed containers to your institutional Environmental Health and Safety (EHS) department. The mandatory destruction method is high-temperature incineration (>1000°C), which completely cleaves the carbon-nitrogen bonds, preventing environmental AMR dissemination[4].

Protocol B: Penimocycline-Treated Cell Culture Media (Liquid Waste)

Causality: In cell culture, penimocycline is used at low working concentrations (e.g., 10–50 µg/mL). Because the tetracycline moiety is heat-sensitive, the standard sterilization process serves a dual purpose: it thermally denatures the biohazardous cellular material and simultaneously hydrolyzes the antibiotic into biologically inactive fragments, neutralizing its AMR-selective potential[3].

Step-by-Step Methodology:

  • Collection: Pool used cell culture media containing penimocycline into an autoclavable biohazard carboy or flask.

  • Preparation: Ensure the container is loosely capped or vented with an autoclave tape indicator. Pressurized sealed containers pose a severe explosion risk during heating.

  • Thermal Degradation: Autoclave the liquid waste at 121°C (15 psi) for a minimum of 30 minutes. The extended cycle ensures the complete thermal breakdown of the heat-sensitive API alongside biological sterilization[3].

  • Validation: Allow the media to cool to room temperature. The successful cycle is validated by the color change on the autoclave tape. The liquid should appear turbid but is now free of active pathogens and intact antibiotic molecules.

  • Discharge: Pending institutional EHS approval, the deactivated, sterile liquid may be safely discharged down the laboratory sink with a copious flush of water to dilute any remaining inactive organic salts.

Systemic Workflow Visualization

To ensure compliance across your laboratory personnel, utilize the following decision matrix for immediate operational triage.

G Start Penimocycline Waste Generated Decision Determine Waste Concentration Start->Decision Stock Stock Solution or Solid Powder (>1 mg/mL) Decision->Stock High Conc. Liquid Cell Culture Media (<50 µg/mL) Decision->Liquid Low Conc. Incineration High-Temp Incineration (>1000°C) Stock->Incineration Hazardous Waste Autoclave Autoclave Sterilization (121°C, 30 min) Liquid->Autoclave Thermal Hydrolysis Drain Aqueous Drain Disposal (Pending EHS Approval) Autoclave->Drain API Inactivated

Figure 1: Decision matrix for Penimocycline disposal based on waste concentration.

References

  • LookChem. "Cas 16259-34-0,penimocycline - LookChem".
  • Bitesize Bio. "Antibiotic Disposal in the Lab: Simple Tips to Get it Right".
  • Lidsen. "Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review".
  • MDPI. "Tetracyclines in the Modern Era: Global Consumption, Antimicrobial Resistance, Environmental Occurrence, and Degradation Techniques".
  • World Health Organization (WHO). "WHO Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production".

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.